JI130

Notch signaling Hes1 inhibition pancreatic cancer

JI130 (CAS 2234271-86-2) is a potent, selective Hes1–PHB2 interaction stabilizer that blocks Hes1-mediated transcriptional repression via cytoplasmic retention, inducing G2/M cell-cycle arrest. Unlike JI051 (EC50 0.3 μM) or broad-spectrum PHB ligands like MEL56 (IC50 4.7–15.5 μM), JI130 achieves sub-micromolar antiproliferative activity (EC50 ~49 nM)—a 6-fold improvement. Validated in MIA PaCa-2, CFPAC-1, PK9, and KP4-1 lines; 48.2% tumor volume reduction in xenografts at 21 days. Synergistic with sunitinib, dabrafenib, and trametinib (CI <1). Essential for clean Hes1 pathway interrogation with proven in vivo efficacy.

Molecular Formula C23H24N2O3
Molecular Weight 376.46
CAS No. 2234271-86-2
Cat. No. B608195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJI130
CAS2234271-86-2
SynonymsJI130;  JI-130;  JI 130
Molecular FormulaC23H24N2O3
Molecular Weight376.46
Structural Identifiers
SMILESO=C(NCCC1=CC=CC=C1OCC=C)/C=C/C2=CNC3=C2C=CC=C3OC
InChIInChI=1S/C23H24N2O3/c1-3-15-28-20-9-5-4-7-17(20)13-14-24-22(26)12-11-18-16-25-23-19(18)8-6-10-21(23)27-2/h3-12,16,25H,1,13-15H2,2H3,(H,24,26)/b12-11+
InChIKeyBNTYDBBGNPFECO-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JI130 (CAS 2234271-86-2) – Hes1-PHB2 Stabilizer for Notch Pathway and Cancer Research


JI130 is a synthetic small molecule, structurally derived from JI051, that acts as a stabilizer of the Hes1–PHB2 (prohibitin 2) protein–protein interaction [1]. It is a cell‑penetrant, potent, and selective inhibitor of the helix‑loop‑helix transcription factor Hes1, a downstream effector of Notch signaling that drives transcriptional repression in progenitor and cancer cells [1]. By binding directly to PHB2, JI130 enhances the cytoplasmic retention of Hes1, thereby blocking its nuclear transcriptional activity and inducing G2/M cell‑cycle arrest [1]. This mechanism distinguishes JI130 from conventional kinase inhibitors and from other PHB‑targeting ligands, positioning it as a precise tool for interrogating Hes1‑dependent processes in oncology and developmental biology [2].

Why JI130 Cannot Be Replaced by Other Hes1 or PHB Inhibitors


Although several small molecules have been reported to modulate Hes1 activity or bind PHB2, their modes of action, cellular potency, and therapeutic windows diverge sharply [1]. For instance, the parent compound JI051 achieves Hes1 inhibition via PHB2 stabilization but exhibits an EC50 of 0.3 μM in HEK293 cells [1], while the chemically distinct PHB ligand MEL56 displays IC50 values in the 4.7–15.5 μM range in melanoma lines [2]. JI130, in contrast, combines sub‑micromolar potency with a distinct indole‑based scaffold that yields a 6‑fold improvement in antiproliferative EC50 over JI051 and an ≈50‑fold lower IC50 than MEL56 in side‑by‑side assays [1][2]. Such differences in target engagement and cellular efficacy mean that substituting JI130 with an analog or a broad‑spectrum PHB binder will compromise the specificity and magnitude of Hes1 pathway inhibition. The quantitative evidence below demonstrates exactly where JI130 diverges from its closest comparators.

Quantitative Differentiation: JI130 Versus Comparator Compounds


Superior Antiproliferative Potency Over Parent Compound JI051

JI130 exhibits a 6‑fold lower EC50 than JI051 for inhibition of cell proliferation. In the MIA PaCa‑2 pancreatic cancer cell line, JI130 inhibited growth with an EC50 of 49 nM [1], whereas JI051 was reported to inhibit HEK293 proliferation with an EC50 of 300 nM (0.3 μM) [2]. Although the cell lines differ, the magnitude of the potency gain—achieved through systematic chemical optimization of the indole‑rich pharmacophore—is consistent with the 10‑fold improvement seen when JI051 was compared to the original lead D8C [2]. This potency enhancement translates directly into lower required working concentrations in cellular assays, reducing the risk of off‑target effects.

Notch signaling Hes1 inhibition pancreatic cancer

Head‑to‑Head Antiproliferative Activity in Pancreatic Cancer Cells Versus Gemcitabine

In a direct comparison using the same MIA PaCa‑2 pancreatic cancer cell line, JI130 displayed an EC50 of 49 nM, which is numerically equivalent to the 59 nM EC50 of the first‑line chemotherapy agent gemcitabine [1]. The dose‑response curves were generated in parallel under identical 72‑h incubation conditions, establishing that JI130 matches the potency of a clinically established antimetabolite in this cellular context [1].

pancreatic ductal adenocarcinoma Hes1 chemotherapy

Broad‑Spectrum Antiproliferative Activity in Melanoma: JI130 vs. MEL56

In a panel of nine melanoma cell lines spanning wild‑type BRAF/NRAS, BRAF‑mutant, and NRAS‑mutant subtypes, JI130 inhibited proliferation with IC50 values ranging from 0.08 to 0.25 μM [1]. In the same assay panel, the structurally distinct PHB ligand MEL56 exhibited IC50 values of 4.7 to 15.5 μM [1]. Thus, JI130 is 45‑ to 60‑fold more potent than MEL56 on a per‑cell‑line basis.

melanoma PHB2 ligand MAPK inhibitor

In Vivo Tumor Growth Inhibition in a Pancreatic Xenograft Model

In a murine xenograft model using MIA PaCa‑2 pancreatic cancer cells, treatment with JI130 (50 mg/kg body weight, 5 days/week for 3 weeks) resulted in a 48.2% reduction in tumor volume relative to vehicle‑treated controls [1]. This was accompanied by a decrease in tumor weight and a significant reduction in the proportion of Ki‑67‑positive proliferating cells (from 51.2% in controls to 26.8% in JI130‑treated tumors) [1]. No significant change in mouse body weight was observed, indicating a favorable tolerability profile [1].

xenograft pancreatic cancer in vivo efficacy

Synergistic Interaction with MAPK Inhibitors in Melanoma

When combined with MAPK‑targeted agents (sunitinib, dabrafenib, or trametinib), JI130 produced a combination index (CI) < 1, indicating true pharmacological synergy [1]. The synergy was observed across BRAF‑wild‑type and BRAF‑mutant melanoma cell lines, including those with intrinsic or acquired resistance to MAPK inhibitors [1]. In contrast, the PHB ligand MEL56 showed variable and often less pronounced synergy in the same models [1].

combination therapy MAPK pathway drug resistance

Mechanistic Differentiation: Hes1–PHB2 Stabilization vs. Mitochondrial PHB Targeting

JI130 acts as a molecular 'glue' that stabilizes the interaction between Hes1 and the cytosolic chaperone PHB2, leading to cytoplasmic retention of Hes1 and impaired transcriptional repression [1]. This mechanism is distinct from that of MEL56 and other triazine‑based PHB ligands, which primarily target mitochondrial PHB proteins and induce apoptosis via loss of mitochondrial membrane potential [2]. The mechanistic divergence is reflected in the functional outcomes: JI130 induces G2/M cell‑cycle arrest with minimal direct mitochondrial toxicity at active concentrations [1], whereas MEL56 triggers caspase‑3/7 activation through the mitochondrial pathway [2].

PHB2 chaperone Hes1 nuclear exclusion G2/M arrest

Optimal Research Use Cases for JI130 Based on Validated Evidence


In Vitro Investigation of Hes1‑Dependent Transcriptional Programs in Pancreatic Cancer

JI130 is ideally suited for dissecting the role of Hes1 in pancreatic ductal adenocarcinoma cell lines such as MIA PaCa‑2, CFPAC‑1, PK9, and KP4‑1. At concentrations as low as 49 nM, it recapitulates the antiproliferative effects seen with gemcitabine while providing a clean molecular tool for studying Hes1‑mediated transcriptional repression [1]. Researchers can use JI130 to validate gene expression changes, ChIP‑seq occupancy, and phenotypic assays without confounding cytotoxicity associated with higher‑dose compounds [1].

Preclinical In Vivo Efficacy Studies in Pancreatic Tumor Xenografts

For investigators requiring a Hes1 inhibitor with proven in vivo activity, JI130 offers a 48.2% reduction in tumor volume in the MIA PaCa‑2 xenograft model after 21 days of dosing [1]. The established protocol (50 mg/kg i.p., 5 days/week) and favorable tolerability profile allow for seamless integration into routine pharmacology studies [1]. The compound's in vivo efficacy has also been validated in fusion‑negative rhabdomyosarcoma xenografts, expanding its utility to pediatric sarcoma models [2].

Combination Regimen Screening to Overcome MAPK Inhibitor Resistance in Melanoma

JI130's consistent synergy (CI < 1) with sunitinib, dabrafenib, and trametinib across BRAF‑wild‑type and BRAF‑mutant melanoma lines makes it a critical component for laboratories exploring next‑generation combination therapies [3]. Its ability to sensitize intrinsically resistant lines and reverse acquired resistance to MAPKi provides a rational basis for inclusion in high‑throughput synergy screens [3].

Comparative Mechanistic Studies of PHB Ligands

Given its unique mechanism of stabilizing the cytosolic Hes1–PHB2 interaction and inducing G2/M arrest, JI130 serves as an essential reference compound when contrasting with mitochondrial‑targeting PHB ligands like MEL56 [1][3]. Such studies are particularly relevant for dissecting the divergent roles of prohibitin proteins in nuclear exclusion versus mitochondrial integrity [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for JI130

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.